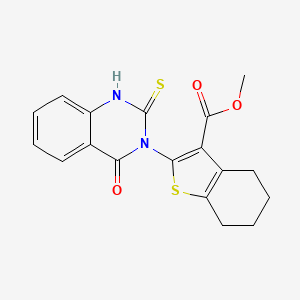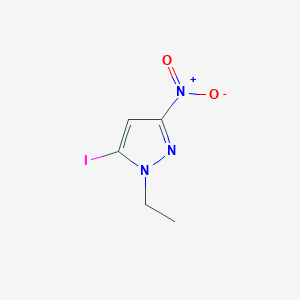![molecular formula C19H16Cl2N4O3 B10907509 N-(2,5-dichlorophenyl)-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B10907509.png)
N-(2,5-dichlorophenyl)-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(2,5-DICHLOROPHENYL)-4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE is a synthetic organic compound characterized by its complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,5-DICHLOROPHENYL)-4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE typically involves multiple steps:
Formation of the pyrazole ring: This step involves the reaction of appropriate starting materials under controlled conditions to form the 3,5-dimethyl-4-nitro-1H-pyrazole ring.
Attachment of the benzamide group: The benzamide group is introduced through a reaction involving 2,5-dichlorophenylamine and a suitable benzoyl chloride derivative.
Final coupling: The final step involves coupling the pyrazole ring with the benzamide derivative under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
N~1~-(2,5-DICHLOROPHENYL)-4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atoms.
Major Products
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atoms.
Scientific Research Applications
N~1~-(2,5-DICHLOROPHENYL)-4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N1-(2,5-DICHLOROPHENYL)-4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades that result in the desired therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-DICHLOROPHENYL)THIOUREA
- PROPYL N-(2,5-DICHLOROPHENYL)CARBAMATE
- 2-CHLOROPHENYL N-(2,5-DICHLOROPHENYL)CARBAMATE
Uniqueness
N~1~-(2,5-DICHLOROPHENYL)-4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H16Cl2N4O3 |
|---|---|
Molecular Weight |
419.3 g/mol |
IUPAC Name |
N-(2,5-dichlorophenyl)-4-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]benzamide |
InChI |
InChI=1S/C19H16Cl2N4O3/c1-11-18(25(27)28)12(2)24(23-11)10-13-3-5-14(6-4-13)19(26)22-17-9-15(20)7-8-16(17)21/h3-9H,10H2,1-2H3,(H,22,26) |
InChI Key |
QUCYWOVWVBOHPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)Cl)Cl)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{3-[N-(4-methoxybenzoyl)ethanehydrazonoyl]phenyl}cyclohexanecarboxamide](/img/structure/B10907433.png)

![1-[1-(2-Fluoroethyl)-1H-pyrazol-3-yl]ethanone](/img/structure/B10907437.png)

![2-[(3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-[2-(3,4-diethoxyphenyl)ethyl]hydrazinecarbothioamide](/img/structure/B10907459.png)
![Ethyl 5-carbamoyl-2-[(furan-2-ylcarbonyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B10907462.png)
![N-(2-bromophenyl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10907466.png)
amino]-5-oxopentanoic acid](/img/structure/B10907468.png)
![1-[(4-tert-butylphenoxy)methyl]-N-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B10907474.png)
![(16E)-16-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-3-methoxyestra-1(10),2,4-trien-17-ol](/img/structure/B10907477.png)
![2-cyclopropyl-N'-[(1E)-1-(4-methylphenyl)ethylidene]quinoline-4-carbohydrazide](/img/structure/B10907479.png)
![5-[(2,5-dimethylphenoxy)methyl]-N-(4-fluorobenzyl)furan-2-carboxamide](/img/structure/B10907493.png)
![N-butyl-2-[(3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B10907498.png)
![N-[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B10907505.png)
